Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate
CAS No.: 31310-19-7
Cat. No.: VC4299027
Molecular Formula: C12H13NO2S
Molecular Weight: 235.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31310-19-7 |
|---|---|
| Molecular Formula | C12H13NO2S |
| Molecular Weight | 235.3 |
| IUPAC Name | ethyl 5-amino-3-methyl-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C12H13NO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3,13H2,1-2H3 |
| Standard InChI Key | HWUQWROLRSTSGZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)N)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Ethyl 5-amino-3-methylbenzo[b]thiophene-2-carboxylate belongs to the benzo[b]thiophene class, featuring a fused benzene and thiophene ring system. The compound’s IUPAC name is ethyl 5-amino-3-methyl-1-benzothiophene-2-carboxylate, and its structure is defined by the following attributes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.3 g/mol |
| CAS Registry Number | 31310-19-7 |
| Density | 1.199±0.06 g/cm³ (Predicted) |
| Storage Conditions | 2–8°C |
The amino group at the 5-position enhances reactivity for electrophilic substitution, while the ethyl ester at the 2-position provides a handle for further functionalization.
Spectral Data and Computational Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:
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NMR (600 MHz, CDCl₃): δ 7.36–7.46 (m, 2H, aromatic), 4.08–3.22 (m, 8H, ester and methyl groups).
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NMR (151 MHz, CDCl₃): δ 165.58 (C=O), 139.89–122.82 (aromatic carbons), 67.13 (OCH₂), 47.85 (NCH₂).
Density functional theory (DFT) calculations predict a planar geometry for the benzo[b]thiophene core, facilitating π-π stacking interactions in biological systems .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Condensation and Cyclization: Reaction of 2-mercaptobenzoic acid with methyl acetylene derivatives forms the thiophene ring .
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Esterification: Treatment with ethanol and a coupling agent (e.g., EDCI) introduces the ethyl ester group .
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Amino Group Incorporation: Nitration followed by reduction yields the 5-amino substituent.
A representative synthesis of the ethyl ester derivative is shown below:
Key Derivatives and Modifications
Derivatization strategies focus on enhancing bioactivity:
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Acylation: The amino group reacts with acyl chlorides to form amides, improving lipophilicity.
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Buchwald-Hartwig Coupling: Introduces aryl groups at the 5-position for kinase inhibition.
Biological Activity and Mechanistic Insights
Anticancer Properties
Ethyl 5-amino-3-methylbenzo[b]thiophene-2-carboxylate derivatives exhibit potent activity against triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231):
| Biological Effect | Observation |
|---|---|
| Apoptosis Induction | 45% increase in caspase-3 activity |
| Cell Migration Inhibition | 60% reduction in wound closure rate |
Molecular docking studies reveal binding to RhoA’s GTP-binding pocket, disrupting downstream ROCK signaling .
Applications in Materials Science
Organic Electronics
The planar benzo[b]thiophene core enables use in organic semiconductors. Derivatives exhibit:
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Charge Carrier Mobility: (comparable to polythiophenes).
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Bandgap: , suitable for photovoltaic applications.
Future Directions
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
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Combination Therapies: Pair with immune checkpoint inhibitors for synergistic anticancer effects.
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Materials Optimization: Tune electronic properties for flexible electronics.
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